molecular formula C18H18FN3S B2948558 5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine CAS No. 379247-47-9

5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2948558
CAS No.: 379247-47-9
M. Wt: 327.42
InChI Key: IXAOTQBBLCWQJY-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. Key structural features include:

  • Position 4: A piperidin-1-yl group, which enhances lipophilicity and modulates receptor interactions.
  • Position 5: A 4-fluorophenyl substituent, contributing to electronic effects and binding affinity.
  • Position 6: A methyl group, improving metabolic stability and steric bulk .

Its structural framework allows for broad functionalization, making it a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name

5-(4-fluorophenyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3S/c1-12-15(13-5-7-14(19)8-6-13)16-17(20-11-21-18(16)23-12)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAOTQBBLCWQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCCCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient due to the strong electron-pulling effect of the ring nitrogen atoms, which are much more electronegative than carbon. This could potentially affect the compound’s interaction with its targets and its overall efficacy. Additionally, factors such as pH, temperature, and the presence of other substances could also influence the compound’s stability and action.

Biological Activity

5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological activities, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound features a thieno[2,3-d]pyrimidine core which is modified with a fluorophenyl group and a piperidine moiety. The synthetic route includes:

  • Formation of the Thieno[2,3-d]pyrimidine Core : This is achieved through cyclization reactions involving thioketones and appropriate nitrogen-containing heterocycles.
  • Introduction of the Piperidine Group : The piperidine ring is often introduced via nucleophilic substitution or coupling reactions.
  • Fluorination : The incorporation of the fluorine atom at the para position of the phenyl ring can be accomplished using fluorinating agents.

Anticancer Activity

Recent studies have shown that this compound exhibits notable anticancer properties. In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including:

  • Leukemia L1210 Cells : IC50 values were reported around 4×1074\times 10^{-7} M.
  • Solid Tumors : Significant inhibition was observed in solid tumor cell lines at similar concentrations.

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. It showed moderate to strong activity against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhi16 µg/mL

These findings suggest that the compound could be beneficial in treating bacterial infections resistant to conventional antibiotics.

Enzyme Inhibition

In addition to its antibacterial and anticancer activities, this compound has been reported to inhibit key enzymes involved in disease processes:

  • Acetylcholinesterase (AChE) : The compound demonstrated strong inhibitory activity with an IC50 value of 0.63±0.0010.63\pm 0.001 µM.
  • Urease : Effective against urease with comparable potency, indicating potential applications in treating conditions like renal stones.

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of thienopyrimidines and their potential as anticancer agents. The study found that modifications at the piperidine position significantly enhanced activity against cancer cell lines .
  • Antibacterial Screening :
    • A comprehensive screening against multiple bacterial strains showed that compounds with similar thieno[2,3-d]pyrimidine scaffolds exhibited promising antibacterial properties, supporting further development for clinical use .
  • Enzyme Inhibition Studies :
    • Research published in Brazilian Journal of Pharmaceutical Sciences detailed enzyme inhibition assays where derivatives of thienopyrimidines were tested against AChE and urease, revealing potent inhibitory effects that could be leveraged for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Anticancer Activity

Compound Name Substituents Target Cell Line (IC₅₀) Key Findings Reference
6-methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl]-methoxy}-thieno[2,3-d]pyrimidine 4-hydroxy, 6-methyl, isoxazole-linked 4-chlorophenyl A549, HCT116, MCF-7 (4.21×10⁻³ µM) 200-fold higher potency than gefitinib (IC₅₀ = 20.68 µM)
5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine 4-piperidinyl, 5-(4-fluorophenyl), 6-methyl Not explicitly reported Structural similarity suggests potential anticancer activity; requires validation

Key Insight : The introduction of electron-withdrawing groups (e.g., 4-chlorophenyl) and heterocyclic moieties (e.g., isoxazole) significantly enhances cytotoxicity, likely through kinase inhibition or DNA intercalation .

Antimicrobial Activity

Compound Name Substituents Microbial Targets Inhibition Zone (mm) Reference
Tetrazolo[1",5":1',6']pyrimido[4',5':4,5]thieno[2,3-d]pyrimidine (Compound 8) Tetrazolo-pyrimidine fusion S. aureus, E. coli, C. albicans 18–22 (bacteria), 15–20 (fungi)
1,2,4-Triazole-linked thieno[2,3-d]pyrimidine (Compound 6j) 3-pyridinyl, 5-thiophenyl M. tuberculosis MIC = 1.56 µg/mL (isoniazid-resistant strains)
This compound 4-piperidinyl, 5-(4-fluorophenyl), 6-methyl Not explicitly tested Structural analogs show TrmD enzyme inhibition (Ki < 100 nM)

Key Insight: Fusion with triazole or tetrazole rings improves antimicrobial potency by targeting enzymes like TrmD or enoyl acyl-carrier protein reductase .

CNS Activity

Compound Name Substituents Target/Activity Pharmacological Profile Reference
5,6-Dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine (HTS hit) 4-piperidinyl, 5,6-dimethyl M4 PAM (CNS) Rat brain:plasma Kp = 0.74; oxidative metabolism liability
MCI-225 (4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine) 2-piperazinyl, 4-(2-fluorophenyl), 6-methyl Antidepressant (NA/5-HT3) Ki (NA uptake) = 35.0 nM; ID₅₀ (5-HT3) = 22.2 mg/kg
This compound 4-piperidinyl, 5-(4-fluorophenyl), 6-methyl Underexplored Predicted CNS penetration; metabolic stability requires optimization

Key Insight : Piperidine/piperazine substitutions enhance CNS penetration but may require structural optimization to mitigate metabolic instability .

Structural and Functional Trends

  • Position 4 : Piperidine/piperazine groups improve CNS targeting but increase metabolic liability.
  • Position 5 : Fluorophenyl or chlorophenyl substituents enhance electronic effects and receptor binding.
  • Position 6 : Methyl groups improve stability; bulkier substituents (e.g., ethyl) reduce potency .

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